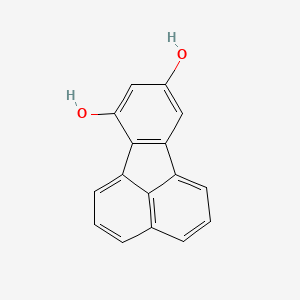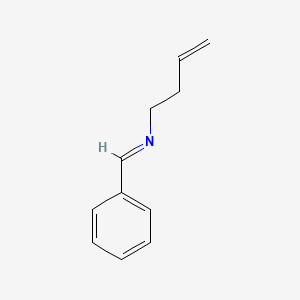![molecular formula C7H8OS5 B12551223 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one CAS No. 155199-99-8](/img/structure/B12551223.png)
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is a complex organic compound characterized by its unique structure containing multiple sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves multiple steps, typically starting with the formation of the dithiolo ring. The process often includes the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the trithione structure. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s ability to donate sulfur makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and sulfur metabolism. The compound’s ability to donate sulfur atoms plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: This compound shares a similar dithiolo structure but differs in its oxygen content.
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Another related compound with a quinoline ring, known for its kinase inhibitory activity.
Uniqueness
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is unique due to its trithione structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
155199-99-8 |
|---|---|
Molecular Formula |
C7H8OS5 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one |
InChI |
InChI=1S/C7H8OS5/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2 |
InChI Key |
AHJYXFWWUIINNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(SCCS1)SC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


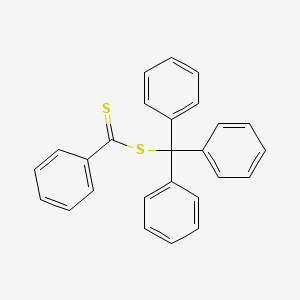
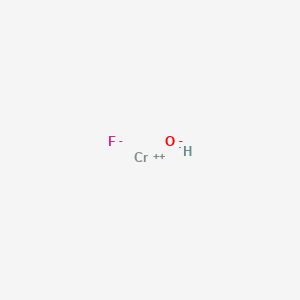
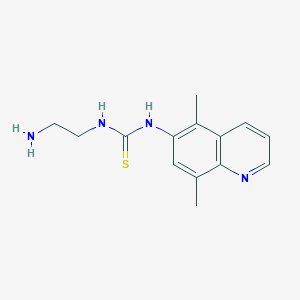
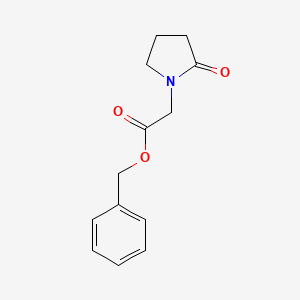
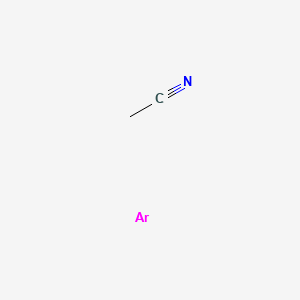
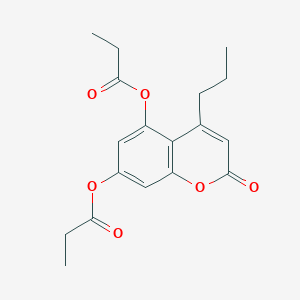
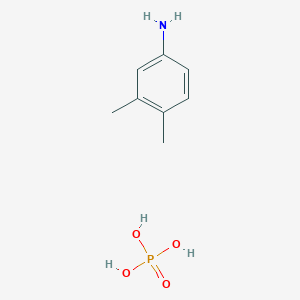
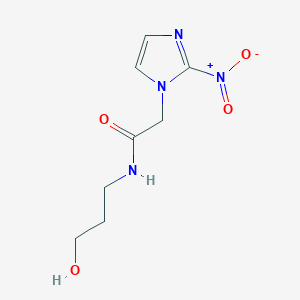
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)

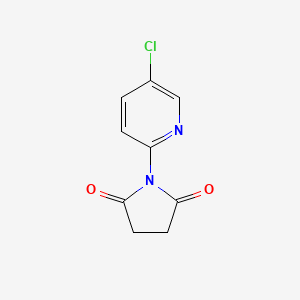
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
